2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine
Overview
Description
2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine is a compound that features a tetrahydrofuran ring, a trifluoromethyl group, and an amine group
Scientific Research Applications
2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its trifluoromethyl group which can enhance metabolic stability and bioavailability.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Materials Science: The compound is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine typically involves the following steps:
Formation of Tetrahydrofuran Derivative: The starting material, tetrahydrofuran, undergoes functionalization to introduce a methoxy group at the 2-position.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like trifluoromethyl iodide (CF₃I) for trifluoromethylation and various amines for amination reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethylated derivatives, hydroxylated compounds, and various substituted amines .
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydro-furan-2-ylmethoxy)-phenylamine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-Trifluoromethyl-2-furanmethanol: Contains a hydroxyl group instead of an amine, leading to different applications and reactivity.
Uniqueness
2-(Tetrahydro-furan-2-ylmethoxy)-5-trifluoromethyl-phenylamine is unique due to the presence of both the trifluoromethyl group and the tetrahydrofuran ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)8-3-4-11(10(16)6-8)18-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYVSGKKNNISCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=C(C=C2)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326643 | |
Record name | 2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204325 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
309282-21-1 | |
Record name | 2-(oxolan-2-ylmethoxy)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201326643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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